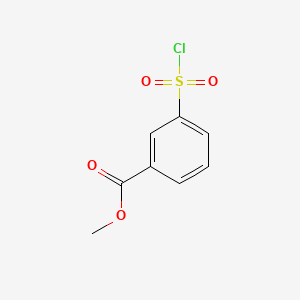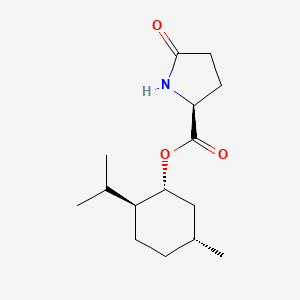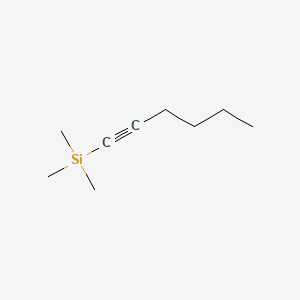
1-Trimethylsilyl-1-hexyne
Overview
Description
1-Trimethylsilyl-1-hexyne is an organosilicon compound with the molecular formula C9H18Si. It is a trialkylsilylalkyne, characterized by the presence of a trimethylsilyl group attached to a hexyne backbone. This compound is widely used in organic synthesis due to its unique reactivity and stability.
Mechanism of Action
Target of Action
1-Trimethylsilyl-1-hexyne is a trialkylsilylalkyne . The primary targets of this compound are the molecules involved in the Sonogashira coupling reaction . This reaction is a cross-coupling process used in organic synthesis to create carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a catalyzed conversion process . Specifically, Tetrabutylammonium fluoride (TBAF) catalyzes the conversion of this compound to corresponding propargylic alcohol . Additionally, a Pd(OAc)2/L‚ HCl-catalyzed Sonogashira coupling reaction of aryl bromide with this compound has been reported .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of enynes and functionalised durene and isodurene derivatives . The compound may be used in the preparation of enynes by coupling with vinyl triflates or aryl iodide using silver salt and Pd(PPh3)4 as a catalyst . It may also be used in the preparation of functionalised durene and isodurene derivatives .
Pharmacokinetics
Its physical properties such as its boiling point (65 °c/35 mmhg) and density (0764 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of new carbon-carbon bonds . This is achieved through the Sonogashira coupling reaction, which allows for the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the catalyzed conversion process requires specific conditions, such as the presence of a catalyst (TBAF or Pd(OAc)2/L‚ HCl) and specific reactants . Additionally, the compound’s stability may be affected by factors such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1-hexyne can be synthesized through the reaction of 1-hexyne with chlorotrimethylsilane in the presence of a base such as butyllithium. The reaction is typically carried out in an inert atmosphere, such as argon, and at low temperatures to ensure high yields . The general procedure involves the following steps:
- 1-Hexyne is dissolved in tetrahydrofuran and cooled to approximately -70°C.
- Butyllithium is added dropwise to the solution, forming a lithium acetylide intermediate.
- Chlorotrimethylsilane is then added to the reaction mixture, resulting in the formation of this compound.
- The reaction mixture is gradually warmed to room temperature and then heated under reflux to complete the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Trimethylsilyl-1-hexyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira coupling reactions with aryl halides in the presence of palladium catalysts to form enynes.
Hydrosilylation Reactions: It can react with hydrosilanes in the presence of catalysts to form silylated products.
Oxidation Reactions: It can be oxidized to form corresponding propargylic alcohols using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Palladium Catalysts: Used in Sonogashira coupling reactions.
Tetrabutylammonium Fluoride: Used for the conversion to propargylic alcohols.
Hydrosilanes: Used in hydrosilylation reactions.
Major Products Formed:
Enynes: Formed through Sonogashira coupling.
Propargylic Alcohols: Formed through oxidation.
Silylated Products: Formed through hydrosilylation.
Scientific Research Applications
1-Trimethylsilyl-1-hexyne is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the preparation of functionalized materials and polymers.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms and develop new catalysts.
Comparison with Similar Compounds
- 1-Trimethylsilyl-1-pentyne
- 1-Trimethylsilyl-1-octyne
- 1-Trimethylsilyl-1-decyne
Comparison: 1-Trimethylsilyl-1-hexyne is unique due to its specific chain length, which influences its reactivity and physical properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
hex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCRJYVNDZSYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343049 | |
| Record name | 1-Trimethylsilyl-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3844-94-8 | |
| Record name | 1-Hexyn-1-yltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Trimethylsilyl-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic applications of 1-Trimethylsilyl-1-hexyne in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. One notable application is its role in stereospecific coupling reactions with vinylcopper reagents to produce conjugated enynes. For example, reacting this compound with a vinylcopper reagent derived from the corresponding alkene in the presence of 1-hexynyl(phenyl)iodonium tosylate leads to the formation of (E)-5-Phenyldodec-5-en-7-yne. [] This stereospecific coupling reaction highlights the utility of this compound in constructing complex molecules with defined stereochemistry.
Q2: Can this compound participate in reactions catalyzed by tetrabutylammonium fluoride (TBAF)?
A2: Yes, this compound readily undergoes additions to various carbonyl compounds in the presence of TBAF as a catalyst. [] This reaction proceeds efficiently at room temperature in THF, yielding valuable propargylic alcohols. The reaction exhibits good functional group tolerance, accommodating aryl groups with substituents like chloro, trifluoromethyl, bromo, and fluoro groups. This methodology offers a mild and practical route to synthesize diverse propargylic alcohols, including those bearing trifluoromethyl groups.
Q3: Are there any known methods to introduce deuterium labels using this compound as a starting material?
A3: Yes, this compound can be utilized to prepare deuterium-labeled compounds. Specifically, reacting this compound with titanium tetraisopropoxide and isopropylmagnesium chloride in the presence of deuterium gas leads to the formation of (Z)-1,2-dideuterio-1-(trimethylsilyl)-1-hexene. [] This method leverages the reactivity of an acetylene-titanium alkoxide complex formed in situ, enabling the stereoselective incorporation of deuterium atoms into the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


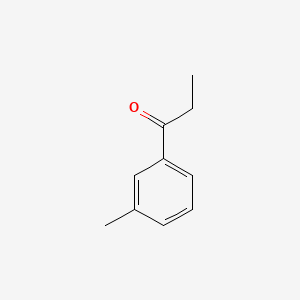
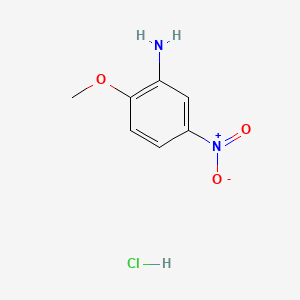
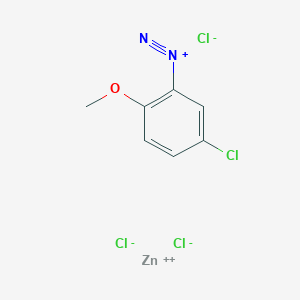


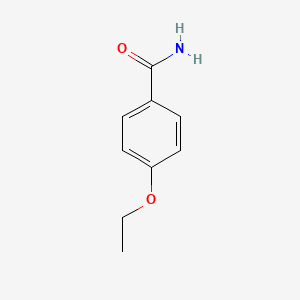
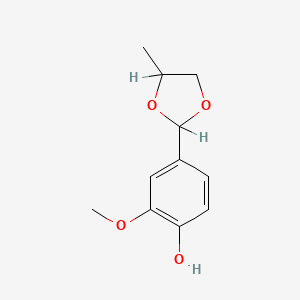
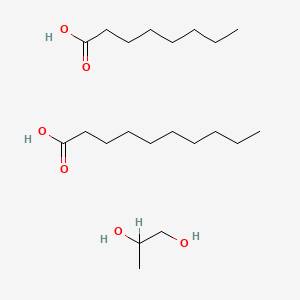

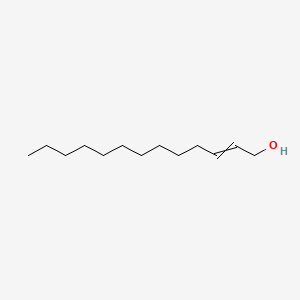
![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

